isobutyl{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine
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Overview
Description
Isobutyl{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine is a compound that features a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isobutyl{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride.
Functionalization of the Pyrazole Ring: The 5-position of the pyrazole ring is functionalized through lithiation followed by trapping with various electrophiles.
Attachment of the Isobutyl Group: The isobutyl group is introduced through a nucleophilic substitution reaction, where the pyrazole derivative reacts with isobutylamine under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the above synthetic routes. The process includes careful control of reaction conditions to ensure high yield and purity. The use of flow reactors for lithiation and subsequent trapping steps helps in maintaining consistency and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Isobutyl{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Isobutyl{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for designing drugs with potential therapeutic effects.
Material Science: The compound is explored for its potential use in developing advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of isobutyl{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological pathways .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(trifluoromethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.
Trifluoromethyl ketones: Compounds with similar trifluoromethyl groups but different core structures.
Uniqueness
Isobutyl{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}amine is unique due to its specific combination of the pyrazole ring and the isobutyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H17ClF3N3 |
---|---|
Molecular Weight |
271.71 g/mol |
IUPAC Name |
2-methyl-N-[[1-methyl-5-(trifluoromethyl)pyrazol-3-yl]methyl]propan-1-amine;hydrochloride |
InChI |
InChI=1S/C10H16F3N3.ClH/c1-7(2)5-14-6-8-4-9(10(11,12)13)16(3)15-8;/h4,7,14H,5-6H2,1-3H3;1H |
InChI Key |
DGUYARJHQREJAO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNCC1=NN(C(=C1)C(F)(F)F)C.Cl |
Origin of Product |
United States |
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